molecular formula C41H84O21 B3079038 m-PEG20-alcohol CAS No. 1059605-06-9

m-PEG20-alcohol

Cat. No.: B3079038
CAS No.: 1059605-06-9
M. Wt: 913.1 g/mol
InChI Key: LBIAEEJHXWQGAM-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG20-alcohol typically involves the polymerization of ethylene oxide with methanol as the initiator. The reaction is carried out under alkaline conditions, often using sodium hydroxide as a catalyst. The process results in the formation of a PEG chain with a methoxy group at one end and a hydroxyl group at the other .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through processes such as distillation and crystallization to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

m-PEG20-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG20-alcohol is unique due to its specific chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other applications where precise control over molecular properties is required .

Biological Activity

m-PEG20-alcohol, a polyethylene glycol (PEG) derivative, has garnered attention in biomedical research due to its potential therapeutic applications, particularly in cancer treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and specific case studies that highlight its efficacy.

Overview of this compound

This compound is a mono-PEGylated form of arginine-depleting enzymes, specifically designed to enhance the stability and efficacy of therapeutic agents. PEGylation improves the solubility and bioavailability of drugs while reducing immunogenicity. The 20 kDa PEG moiety significantly alters the pharmacokinetic profile of the conjugated drug.

The primary mechanism by which this compound exerts its biological activity is through the depletion of arginine, an amino acid that is crucial for the growth of certain cancer cells. By reducing arginine levels in the serum, this compound can inhibit the proliferation of arginine-dependent tumors.

Pharmacodynamics

Pharmacodynamic studies have demonstrated that this compound can significantly lower serum L-Arg levels over extended periods. For instance, a study reported that a single intraperitoneal injection of 250 U/mouse resulted in sustained low levels of serum L-Arg for up to 168 hours, compared to only 6 hours with its unmodified counterpart .

Pharmacokinetics

The pharmacokinetic properties of this compound reveal a substantial increase in half-life due to PEGylation. The elimination half-life was extended from approximately 6.4 hours for the unmodified enzyme to 91.4 hours for this compound. This prolonged circulation time enhances therapeutic efficacy and reduces the frequency of administration required .

Efficacy in Cancer Models

  • Lung Cancer Xenograft Model :
    • In A549 lung cancer xenograft models, weekly administration of this compound at a dose of 250 U/mouse resulted in significant tumor growth suppression. The IC50 values for various ASS-positive lung cancer cell lines were reported as follows:
      Cell LineIC50 (U/mL)
      A5492.00 ± 0.99
      DMS1141.49 ± 0.10
      NCI-H232.11 ± 1.12
      NCI-H4600.81 ± 0.35
    These results indicate potent cytotoxicity against multiple lung cancer cell lines .
  • Safety Profile :
    • Safety evaluations showed no significant adverse effects in normal BALB/c mice following repeated administrations of this compound. Hematological parameters remained stable, with no significant changes observed in white blood cell counts or liver enzyme levels (Table below) .
      ParameterPBS ControlThis compoundp Value vs. PBS
      WBC (K/uL)2.3 ± 1.22.6 ± 1.50.802
      RBC (M/uL)8.5 ± 0.38.6 ± 0.20.622
      Hb (g/dL)13.7 ± 0.613.6 ± 0.70.825
      HCT (%)46.8 ± 2.146.3 ± 1.20.676

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H84O21/c1-43-4-5-45-8-9-47-12-13-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-61-40-41-62-39-38-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-48-11-10-46-7-6-44-3-2-42/h42H,2-41H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIAEEJHXWQGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H84O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025072
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59-Icosaoxahenhexacontan-61-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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